What are the physicochemical properties of Cholesteryl geranyl carbonate
What are the physicochemical properties of Cholesteryl geranyl carbonate
An In-depth Technical Guide to the Physicochemical Properties of Cholesteryl Geranyl Carbonate
Foreword for the Modern Researcher
In the landscape of advanced drug delivery and material science, cholesteryl-based compounds represent a cornerstone of innovation. Their inherent biocompatibility, rooted in the ubiquitous nature of cholesterol in cellular membranes, combined with their capacity to form ordered liquid crystalline structures, makes them prime candidates for sophisticated applications.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Cholesteryl Geranyl Carbonate.
While extensive, peer-reviewed data on this precise molecule is nascent, its structural components—a rigid cholesterol core, a flexible geranyl tail, and a carbonate linker—allow for a robust, predictive analysis of its properties. This document is structured not as a static data sheet, but as a technical and methodological guide. It is designed for the hands-on researcher, providing not only the predicted physicochemical characteristics but also the detailed, field-proven protocols required to validate these properties in a laboratory setting. We will delve into the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Part 1: Molecular Profile and Predicted Physicochemical Properties
Cholesteryl geranyl carbonate is an ester derivative of cholesterol, where the hydroxyl group of cholesterol is linked to geraniol via a carbonate bridge. This structure imparts significant lipophilicity and the potential for liquid crystalline behavior.
Core Chemical Identifiers
The fundamental identifiers for Cholesteryl Geranyl Carbonate provide the basis for its characterization.
| Property | Value | Source(s) |
| CAS Number | 35750-35-7 | [3][4] |
| Molecular Formula | C₃₈H₆₂O₃ | [3] |
| Molecular Weight | 566.9 g/mol | [3] |
| Exact Mass | 566.47000 u | [3] |
| InChIKey | ZPMIETAIKPOMBM-GPWIROOVSA-N | [3] |
Predicted Physicochemical Characteristics
The following properties are predicted based on its chemical structure and data from analogous cholesteryl derivatives, such as cholesteryl oleyl carbonate and cholesteryl esters.[5][6][7] Experimental verification is essential and can be achieved using the protocols outlined in Part 2.
| Property | Predicted Value / Behavior | Rationale & Comparative Insights |
| Physical State | White to off-white waxy solid or crystalline mass at room temperature. | Similar to other cholesteryl esters and carbonates like cholesteryl oleyl carbonate.[6][8] |
| Melting Point | Expected in the range of 20-100 °C. | The exact melting point will depend on crystalline polymorphism. Cholesteryl oleyl carbonate melts around 20 °C, while other saturated esters have higher melting points.[6][9] The geranyl group's unsaturation may lead to a lower melting point compared to saturated analogs. |
| Solubility | Soluble: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene. Insoluble: Water, Ethanol (practically). | The large, nonpolar cholesterol and geranyl moieties dominate the molecule's character, making it highly soluble in nonpolar organic solvents and insoluble in polar solvents like water.[7][10] |
| LogP (XLogP3) | 11.242 | This high value indicates extreme lipophilicity, which is critical for its interaction with and incorporation into lipid-based systems like cell membranes and liposomes.[3] |
| Polar Surface Area (PSA) | 35.53 Ų | The PSA is relatively small compared to the molecule's total size, confined to the three oxygen atoms of the carbonate group. This confirms its nonpolar nature.[3] |
| Refractive Index | ~1.521 | This value is typical for complex organic molecules and is relevant for optical applications, especially in its liquid crystal phases.[3] |
| Liquid Crystalline Behavior | Expected to exhibit a cholesteric (chiral nematic) liquid crystal phase. | The inherent chirality of the cholesterol backbone is a strong driver for the formation of helical, cholesteric phases upon heating above the melting point, a hallmark of many cholesterol derivatives.[11][12] |
Part 2: Essential Experimental Protocols
This section provides the core methodologies for the synthesis and comprehensive characterization of Cholesteryl Geranyl Carbonate. The emphasis is on the rationale behind the procedural steps, enabling researchers to adapt and troubleshoot effectively.
Synthesis of Cholesteryl Geranyl Carbonate
Causality: The synthesis of a carbonate ester from an alcohol (cholesterol) and another alcohol (geraniol) typically requires activation of one of the hydroxyl groups. A common and effective method is to first create a chloroformate from one alcohol, which then readily reacts with the second alcohol in the presence of a base to neutralize the HCl byproduct. This approach is widely used for synthesizing unsymmetrical carbonates.
Protocol: Two-Step Synthesis via Cholesteryl Chloroformate
Step 1: Synthesis of Cholesteryl Chloroformate
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cholesterol (1 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Phosgene Addition: Slowly add a solution of phosgene (or a safer equivalent like triphosgene) in toluene (~1.2 equivalents) to the stirred cholesterol solution via the dropping funnel over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Remove the solvent and excess phosgene under reduced pressure. The crude cholesteryl chloroformate is typically used in the next step without further purification.
Step 2: Reaction with Geraniol
-
Reaction Setup: Dissolve the crude cholesteryl chloroformate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Base and Alcohol Addition: Add geraniol (1.1 equivalents) and pyridine (1.2 equivalents, to act as a base) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until the starting chloroformate is consumed.
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure Cholesteryl Geranyl Carbonate.
Characterization of Thermal and Liquid Crystalline Properties
Causality: The phase transitions of thermotropic liquid crystals (solid to liquid crystal, liquid crystal to isotropic liquid) are associated with specific enthalpy changes. Differential Scanning Calorimetry (DSC) is the gold standard for measuring these transition temperatures and their associated enthalpies. Polarizing Optical Microscopy (POM) provides visual confirmation of these phases through the identification of characteristic optical textures.[5][13]
Protocol: DSC and POM Analysis
-
Sample Preparation (DSC): Accurately weigh 2-5 mg of purified Cholesteryl Geranyl Carbonate into an aluminum DSC pan. Crimp-seal the pan.
-
DSC Program:
-
Heating Cycle 1: Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected clearing point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This cycle removes any thermal history.
-
Cooling Cycle: Cool the sample back to room temperature at the same rate (10 °C/min).
-
Heating Cycle 2: Heat the sample again to 150 °C at 10 °C/min. The data from this second heating run is typically used for analysis.
-
-
Data Analysis (DSC): Identify the endothermic peaks in the second heating scan. The peak onset or maximum corresponds to the phase transition temperature. The first peak represents the crystal-to-mesophase (melting) transition, and the second, smaller peak represents the mesophase-to-isotropic (clearing) transition.
-
Sample Preparation (POM): Place a small amount of the sample on a clean glass microscope slide. Gently heat the slide on a hot stage until the sample melts into its isotropic phase. Place a coverslip over the molten sample to create a thin film.
-
POM Observation:
-
Place the slide on the hot stage of a polarizing microscope.
-
Slowly cool the sample from the isotropic liquid phase (e.g., from 150 °C at 5-10 °C/min).
-
Observe the formation of birefringent textures as the sample transitions into its liquid crystalline phase. A cholesteric phase will typically show an "oily streak" or "fingerprint" texture.
-
Note the temperatures at which these textures appear and disappear, correlating them with the transitions observed in the DSC thermogram.
-
Spectroscopic and Structural Verification
Causality: A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized molecule.
-
FTIR Spectroscopy identifies the key functional groups present (e.g., C=O of the carbonate).[11][14]
-
NMR Spectroscopy (¹H and ¹³C) provides a detailed map of the carbon-hydrogen framework, confirming connectivity.[15][16][17]
-
Mass Spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns.[1][18]
Protocol: Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Prep: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for a strong C=O stretching vibration around 1740-1760 cm⁻¹ (characteristic of a carbonate), C-O stretching bands, and numerous C-H stretching and bending vibrations from the cholesterol and geranyl moieties.[19][20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~5-10 mg of the sample in deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. Expect to see a complex aliphatic region (0.6-2.5 ppm) containing the many overlapping signals of the cholesterol steroid core and the geranyl chain. Key diagnostic signals include the vinyl protons of the cholesterol C6 and the geranyl chain (typically 4.5-5.5 ppm) and the proton at C3 of the cholesterol core, which will be shifted downfield due to the adjacent carbonate oxygen.[17][21]
-
¹³C NMR: Acquire a carbon NMR spectrum. Expect a signal for the carbonate carbonyl (C=O) around 155 ppm. The spectrum will show distinct signals for the vinyl carbons and the C3 carbon attached to the carbonate oxygen (~75-80 ppm), along with a multitude of signals for the aliphatic carbons.[22][23][24]
-
-
Mass Spectrometry (MS):
-
Technique: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to observe the molecular ion.
-
Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (566.9 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula (C₃₈H₆₂O₃). The fragmentation pattern may show a characteristic loss of the cholesterol moiety (m/z 369.3).[25]
-
Part 3: Visualization of Structure and Workflow
Diagrams provide a clear, at-a-glance understanding of complex structures and processes.
Molecular Structure of Cholesteryl Geranyl Carbonate
Caption: Molecular structure of Cholesteryl Geranyl Carbonate.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for synthesis and characterization.
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